1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
The compound 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline features a tricyclic framework comprising a pyrazole fused to a quinoline nucleus, augmented by a [1,3]dioxolo ring system at positions 4,5-g. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Pyrazolo[4,3-c]quinolines are documented for their anticancer, anti-inflammatory, and benzodiazepine receptor-binding activities .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-28-20-10-6-5-9-19(20)27-24-16-11-21-22(30-14-29-21)12-18(16)25-13-17(24)23(26-27)15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXSZILGAJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate key steps in the synthesis. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities .
Scientific Research Applications
The compound 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.
Structure
The compound features a unique structure characterized by a fused dioxole and pyrazoloquinoline framework. Its molecular formula can be expressed as , with significant implications for its chemical reactivity and biological interactions.
Physical Properties
- Molecular Weight : Approximately 304.33 g/mol
- Solubility : Solubility data suggests it may exhibit moderate solubility in organic solvents, which is pertinent for formulation in pharmaceutical applications.
Anticancer Activity
Recent studies have highlighted the potential of This compound as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of bacterial and fungal strains.
Case Studies
- Bacterial Inhibition : Studies report significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also been effective against fungi such as Candida albicans.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. It has been investigated for its potential to mitigate oxidative stress-related neuronal damage.
Mechanisms Involved
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in neuronal cells.
- Neurotransmitter Modulation : Preliminary findings indicate it could influence neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.
Data Summary
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets within cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interfere with signaling pathways, such as the ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Pyrazolo[4,3-c]quinoline Derivatives
- 3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (): Structure: Lacks the [1,3]dioxolo ring but retains the pyrazolo[4,3-c]quinoline core. Molecular Weight: 335.41 g/mol vs. ~430–450 g/mol (estimated for the target compound).
- Molecular Weight: 387.39 g/mol. Bioactivity: Fluorine substitution may enhance blood-brain barrier penetration, suggesting utility in CNS disorders .
[1,3]Dioxolo-Fused Analogues
- Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (): Structure: Shares the [1,3]dioxolo[4,5-g]quinoline moiety but lacks the pyrazole ring. Synthesis: Prepared via iodination of ethyl carboxylate intermediates, highlighting divergent synthetic routes compared to pyrazoloquinolines .
Substituent Effects on Bioactivity
Physicochemical Properties
| Property | Target Compound | 3-(4-Methylphenyl)-pyrazoloquinoline | 8-Fluoro-pyrazoloquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~430–450 (estimated) | 335.41 | 387.39 |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Low (lipophilic dioxolo) | Moderate | Moderate |
- The [1,3]dioxolo group likely reduces aqueous solubility but improves membrane permeability, a critical factor for oral bioavailability .
Biological Activity
The compound 1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline , identified by its CAS number 901044-49-3, belongs to a class of pyrazoloquinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structure features a dioxole ring fused with a pyrazoloquinoline framework, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 901044-49-3 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that it significantly reduced NO levels through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Key Findings :
- Inhibition of NO production was observed with an IC50 value comparable to established anti-inflammatory agents.
- Structure-activity relationship (SAR) analysis suggested that the presence of methoxy groups enhances anti-inflammatory activity by modulating electron density on the aromatic rings.
Anticancer Activity
The anticancer properties of pyrazoloquinolines have been extensively studied. The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer models.
- Case Study : In one study, the compound exhibited significant cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
Other Pharmacological Activities
In addition to its anti-inflammatory and anticancer effects, this compound has shown potential in several other areas:
- Antimicrobial Activity : Exhibited inhibitory effects against various bacterial strains.
- Antioxidant Properties : Demonstrated significant scavenging activity against free radicals in vitro.
Research Findings and Analysis
A comprehensive review of literature indicates that derivatives of pyrazoloquinoline are promising candidates for drug development due to their multifaceted biological activities. The following table summarizes key studies related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
